

TFAX 488, SE Dilithium Salt for Flow Cytometry: A Technical Guide

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Compound of Interest

Compound Name: TFAX 488,SE dilithium

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This guide provides an in-depth technical overview of TFAX 488, SE dilithium salt, a high-performance, amine-reactive fluorescent dye with significant applications in flow cytometry. We will delve into its core properties, provide detailed experimental protocols for antibody conjugation and cell staining, and present visual workflows to guide your research.

Core Properties and Technical Data

TFAX 488, SE dilithium salt is a bright, photostable green fluorescent dye that is well-suited for flow cytometry and other fluorescence-based applications.^{[1][2][3]} Its succinimidyl ester (SE) functional group readily reacts with primary amines on proteins, such as antibodies, to form stable covalent bonds.^{[1][4][5]} A key advantage of TFAX 488 is its insensitivity to pH in the range of 4 to 10, ensuring consistent fluorescence in various biological buffers.^{[1][2][3]}

The spectral characteristics of TFAX 488 are ideally suited for excitation by the common 488 nm laser line found in most flow cytometers.^{[3][6]}

Table 1: Quantitative Data for TFAX 488, SE Dilithium Salt

Property	Value	Reference
Excitation Maximum (λ_{ex})	495 nm	[1][3][6]
Emission Maximum (λ_{em})	515 nm	[1][3][6]
Molar Extinction Coefficient (ϵ)	73,000 M ⁻¹ cm ⁻¹	[1][3][6]
Quantum Yield (Φ)	0.92	[1][3][6]
Molecular Weight	643.41 g/mol	[1][3]
Formula	C ₂₅ H ₁₅ N ₃ O ₁₃ S ₂ Li ₂	[1][3]
Reactive Group	Succinimidyl Ester (SE/NHS Ester)	[3][6]
Reactivity	Primary Amines	[3][4][5]

Experimental Protocols

The following protocols provide a detailed methodology for the use of TFAX 488, SE dilithium salt in flow cytometry, from antibody conjugation to final cell analysis.

Antibody Conjugation with TFAX 488, SE Dilithium Salt

This protocol details the process of covalently labeling an antibody with TFAX 488, SE dilithium salt.

Materials:

- Antibody (or other protein) to be labeled (at 2-3 mg/mL)
- TFAX 488, SE dilithium salt
- Anhydrous Dimethylsulfoxide (DMSO)
- Reaction Buffer: 100 mM sodium bicarbonate or 50 mM sodium borate, pH 8.3-8.5
- Purification column (e.g., gel filtration or dialysis)

- Quenching Buffer (optional): 1 M Tris-HCl or 1.5 M hydroxylamine, pH 8.5

Procedure:

- Prepare the Antibody:
 - Dissolve the antibody in the reaction buffer at a concentration of 2-3 mg/mL.
 - Ensure the buffer is free of primary amines (e.g., Tris) and ammonium salts, as these will compete with the labeling reaction.
- Prepare the Dye:
 - Dissolve TFAX 488, SE dilithium salt in anhydrous DMSO to a concentration of 10 mg/mL. This should be done immediately before use.
- Conjugation Reaction:
 - Slowly add the dissolved TFAX 488, SE to the antibody solution while gently stirring. The molar ratio of dye to antibody will need to be optimized, but a starting point of 10-20 moles of dye per mole of antibody is recommended.
 - Incubate the reaction for 1 hour at room temperature, protected from light.
- Quench Reaction (Optional):
 - To stop the reaction, add the quenching buffer to the solution and incubate for 30-60 minutes at room temperature.
- Purification:
 - Separate the labeled antibody from the unconjugated dye using a gel filtration column or dialysis.
 - For dialysis, use a membrane with a molecular weight cutoff (MWCO) appropriate for your antibody (e.g., 10-20 kDa) and dialyze against PBS at 4°C with several buffer changes.
- Characterization (Optional but Recommended):

- Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm and 495 nm.
- Storage:
 - Store the conjugated antibody at 4°C, protected from light. For long-term storage, consider adding a stabilizing protein like BSA and storing at -20°C in aliquots.

Cell Staining for Flow Cytometry

This protocol describes the staining of cells with a TFAX 488-conjugated antibody for analysis by flow cytometry.

Materials:

- Single-cell suspension
- TFAX 488-conjugated antibody
- Flow Cytometry Staining Buffer (e.g., PBS with 1-2% BSA or FBS)
- Fc block (optional, to reduce non-specific binding)
- Viability dye (optional)
- Fixation and/or permeabilization buffers (for intracellular staining)

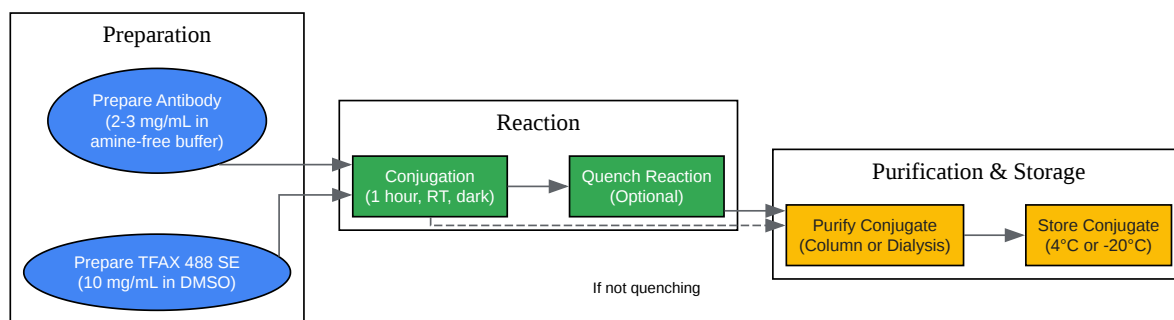
Procedure:

- Prepare the Cells:
 - Prepare a single-cell suspension from your sample (e.g., blood, tissue culture).
 - Wash the cells with staining buffer and resuspend to a concentration of 1×10^6 cells/mL.
- Fc Block (Optional):
 - To block non-specific binding of the antibody to Fc receptors, incubate the cells with an Fc blocking reagent for 10-15 minutes at 4°C.

- Staining:
 - Add the TFAX 488-conjugated antibody to the cell suspension at a pre-determined optimal concentration.
 - Incubate for 20-30 minutes at 4°C, protected from light.
- Wash:
 - Wash the cells twice with staining buffer to remove unbound antibody. Centrifuge at a low speed (e.g., 300-400 x g) for 5 minutes between washes.
- Viability Staining (Optional):
 - If desired, resuspend the cells in staining buffer containing a viability dye to exclude dead cells from the analysis.
- Fixation/Permeabilization (for intracellular targets):
 - If staining for an intracellular antigen, follow a standard fixation and permeabilization protocol before and/or after staining with the TFAX 488-conjugated antibody.
- Resuspension and Analysis:
 - Resuspend the final cell pellet in an appropriate volume of staining buffer for flow cytometry analysis.
 - Analyze the samples on a flow cytometer equipped with a 488 nm laser.

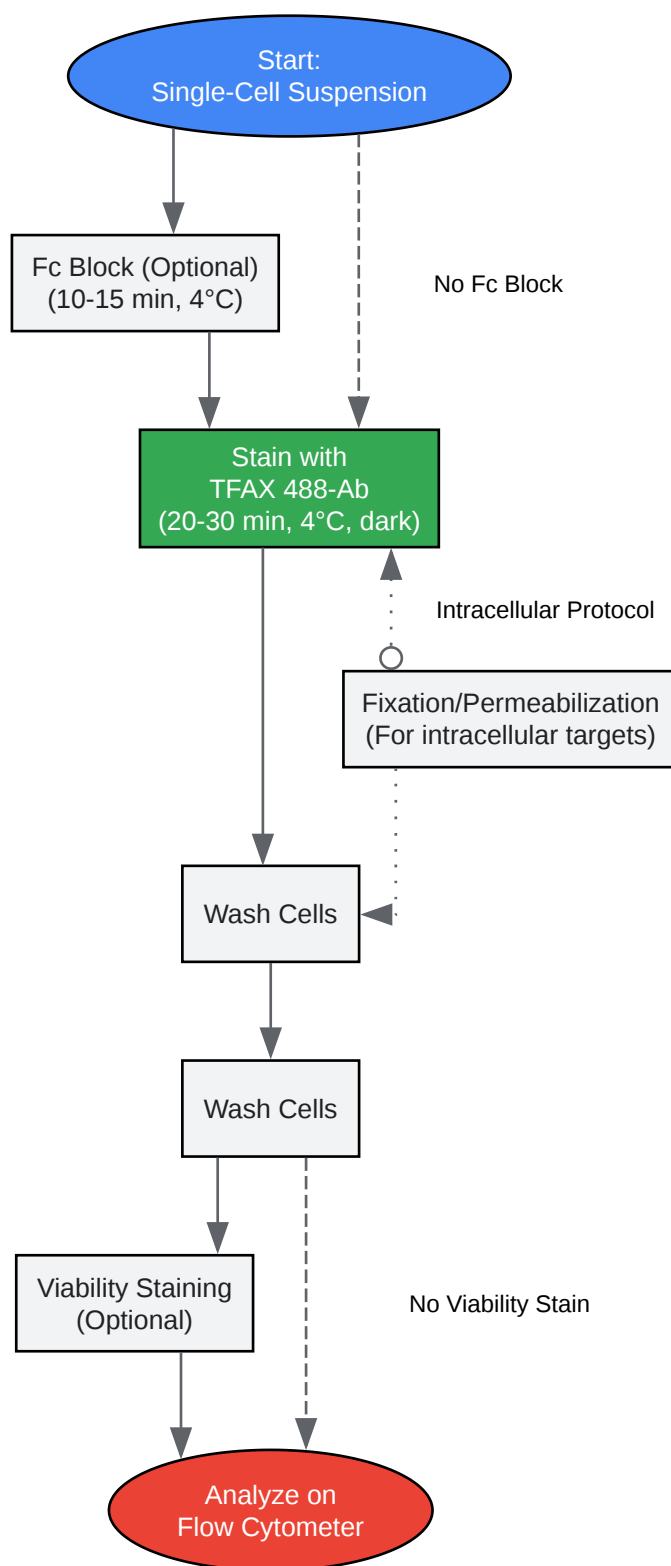
Visualizing the Workflow

To further clarify the experimental processes, the following diagrams illustrate the key steps in antibody conjugation and cell staining for flow cytometry.



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Caption: Antibody Conjugation Workflow with TFX 488 SE.



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Caption: Flow Cytometry Cell Staining Workflow.

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